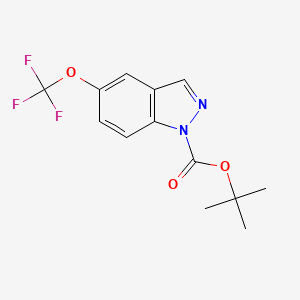
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate: is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct physicochemical characteristics, making it valuable in pharmaceutical and agrochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the incorporation of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
科学的研究の応用
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- tert-Butyl 5-(trifluoromethyl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(difluoromethoxy)-1H-indazole-1-carboxylate
- tert-Butyl 5-(fluoromethoxy)-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications compared to its analogs .
生物活性
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS No. 1346521-27-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This indazole derivative features a trifluoromethoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H13F3N2O3
- Molecular Weight : 302.25 g/mol
- Structure : The compound consists of an indazole core with a tert-butyl ester and a trifluoromethoxy substituent, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist or modulator in specific receptor pathways:
- CGRP Receptor Antagonism : Studies have shown that compounds with similar structures can inhibit the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology . The binding interactions suggest potential for treating migraine disorders by blocking CGRP signaling.
- Dopamine Receptor Activity : There is emerging evidence suggesting that related indazole derivatives exhibit selective activity toward dopamine receptors, particularly the D3 receptor. This selectivity may provide insights into developing treatments for psychiatric disorders .
Biological Activity Data
Case Study 1: Antitumor Effects
A study evaluated the antitumor efficacy of a structurally similar compound in vitro and in vivo. The compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 μM over three days. In vivo studies using xenograft models further confirmed its effectiveness, suggesting that similar indazole derivatives could have significant therapeutic applications in oncology .
Case Study 2: Neuropharmacological Effects
Research on dopamine receptor modulation indicated that certain analogs of indazole derivatives could selectively activate D3 receptors while remaining inactive on D2 receptors. This selectivity could lead to novel treatments for conditions like schizophrenia and Parkinson's disease, where D3 receptor modulation is beneficial .
特性
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWMSZUCQJXCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













